2-Phenoxyethyl acrylate is a monofunctional acrylic monomer characterized by the chemical formula and a molecular weight of approximately 192.22 g/mol. It is a clear, colorless liquid with a low volatility, exhibiting moderate solubility in water (525 mg/L at 25°C) and a boiling point of 132°C at standard atmospheric pressure. This compound is known for its ability to undergo polymerization through free radical mechanisms, particularly when exposed to ultraviolet light or electron beams, making it valuable in various industrial applications .
PEA's primary function in research is as a monomer for the synthesis of polymers and copolymers []. Free radical polymerization techniques are commonly employed to create these materials due to PEA's reactive acrylate group []. Researchers can utilize PEA to design polymers with specific properties like flexibility and adhesion, making it valuable for studying novel materials [].
Here, PEA acts as a building block for crafting new polymers with tailorable characteristics useful in various scientific investigations.
Due to concerns about potential breakdown products, PEA has been nominated for genotoxicity testing programs. The National Toxicology Program (NTP) identified a knowledge gap regarding PEA's mutagenic effects []. While no conclusive studies exist, the possibility that PEA might release acrylic acid during degradation raises concerns about its potential to cause genetic damage [].
2-Phenoxyethyl acrylate primarily participates in radical polymerization reactions. When exposed to ultraviolet light, it can form cross-linked structures by reacting with other monomers or oligomers. This polymerization process is crucial for creating durable coatings, inks, and adhesives. Additionally, the compound can undergo hydrolysis under certain conditions, although it is generally stable in neutral environments .
The biological profile of 2-Phenoxyethyl acrylate indicates that it is a strong skin sensitizer, capable of causing allergic reactions upon contact. Studies have shown that it does not exhibit acute toxicity through oral or dermal routes but may irritate skin and eyes upon exposure. Furthermore, it is classified as potentially harmful to aquatic life due to its persistent effects in the environment .
The synthesis of 2-Phenoxyethyl acrylate typically involves the esterification of acrylic acid with phenoxyethanol. This reaction can be catalyzed by acid catalysts under controlled temperature conditions. The general reaction can be summarized as follows:
Additionally, variations in synthesis can include using different solvents or modifying reaction parameters to optimize yield and purity .
2-Phenoxyethyl acrylate finds extensive use across various industries due to its versatile properties:
Research indicates that 2-Phenoxyethyl acrylate interacts with various biological systems primarily through skin contact, leading to sensitization. The compound's potential effects on reproductive health have also been noted, with classifications suggesting it may be harmful during pregnancy. Environmental studies show that it can affect aquatic organisms, emphasizing the need for careful handling and disposal practices .
Several compounds share structural similarities with 2-Phenoxyethyl acrylate. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethylene Glycol Phenyl Ether Acrylate | C₁₁H₁₂O₃ | Similar reactivity but different physical properties |
Phenoxyethyl Methacrylate | C₁₃H₁₄O₄ | Contains a methacrylate group; used similarly in coatings |
Benzyl Acrylate | C₉H₈O₂ | Exhibits different polymerization characteristics; used in adhesives |
Uniqueness of 2-Phenoxyethyl Acrylate: Unlike its counterparts, 2-Phenoxyethyl acrylate demonstrates superior performance in UV-curable applications due to its specific reactivity profile and lower volatility. Its ability to enhance adhesion while providing flexibility makes it particularly valuable in diverse industrial settings .
The synthesis of 2-phenoxyethyl acrylate predominantly follows esterification pathways, where 2-phenoxyethanol reacts with acryloyl chloride in the presence of a base. A representative method involves the slow addition of acryloyl chloride (5 g) to a mixture of 2-phenoxyethanol (6.75 g), sodium carbonate (2.9 g), and copper(I) chloride (0.2 g) in benzene (50 mL) under ice-cooled conditions. After 15 hours at room temperature and subsequent reflux for 4 hours, the crude product is purified via fractional distillation, yielding 4.7 g of 2-phenoxyethyl acrylate at 88.0°C under reduced pressure.
Alternative routes utilize resin catalysts, such as macroporous polymeric resins, which facilitate esterification without requiring stoichiometric bases. These catalysts enable the reaction to proceed under milder conditions (50–100°C) while minimizing side reactions like polymerization. For instance, TREVERLYST catalysts (e.g., CAT/RN100 series) have demonstrated efficacy in acrylic acid esterifications, achieving high conversion rates by optimizing acid-alcohol interactions.
Catalytic systems significantly influence the efficiency of acrylate synthesis. Copper-based catalysts, such as CuCl₂, enhance reaction rates through ligand-to-metal charge transfer (LMCT) mechanisms. In photochemical reactions, CuCl₃⁻ generated from CuCl₂ and LiCl undergoes LMCT upon irradiation, producing chlorine radicals that abstract hydrogen atoms from alkanes. This radical-mediated pathway facilitates the coupling of acrylates with hydrocarbons, as demonstrated in the alkylation of cyclooctane with ethyl acrylate under 390 nm light.
Sulfuric acid remains a traditional catalyst for bulk esterification, particularly in industrial settings. For example, continuous synthesis of ethyl acrylate involves refluxing acrylic acid with ethanol in the presence of sulfuric acid (5–50% by weight) and a hydrocarbon solvent (e.g., toluene), enabling azeotropic removal of water. This method maintains constant catalyst concentration, achieving yields exceeding 90% under optimized conditions.
Solvent choice critically affects reaction kinetics and product purity. Benzene, though effective in facilitating azeotropic water removal, poses environmental and health risks. Alternatives like acetonitrile offer improved safety profiles while supporting copper-catalyzed reactions. In CuCl₂-mediated systems, acetonitrile enhances solubility of chlorocuprate complexes, as evidenced by UV-Vis spectroscopy showing higher CuCl₃⁻ concentrations in LiCl-enriched solutions.
Reaction temperatures between 50°C and 100°C optimize esterification rates without inducing premature polymerization. Kinetic studies reveal that excess alcohol (2.0–3.0 equivalents) drives equilibrium toward ester formation, while azeotropic distillation of water shifts the reaction forward. For instance, using 5 equivalents of cyclooctane in CuCl₂-catalyzed alkylation improves yields from 45% to 93%.
Polymerization inhibition is paramount during acrylate synthesis. Copper(I) chloride (0.2–1.0 mol%) effectively suppresses radical chain propagation by scavenging initiating species. In the synthesis of 2-phenoxyethyl acrylate, CuCl maintains monomer stability during prolonged reflux, enabling isolation of the product in 70–80% yield.
Photochemical methods face similar challenges, where uncontrolled radical generation leads to oligomerization. Adding stoichiometric HCl (0.1–0.5 equivalents) quenches residual radicals post-reaction, as demonstrated in the protodemetallation of Cu²⁺-enolate intermediates. Comparative studies show that omitting inhibitors results in polymer contamination, reducing usable yields by over 50%.
Table 1: Comparative Analysis of Catalytic Systems for 2-Phenoxyethyl Acrylate Synthesis
Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
CuCl₂/LiCl | Acetonitrile | 30–100 | 93 | |
H₂SO₄ | Toluene | 80–100 | 90 | |
Macroporous Resin | Benzene | 50–80 | 85 | |
CuCl | Benzene | 25–100 | 78 |
2-Phenoxyethyl acrylate undergoes radical polymerization initiated by thermal or photochemical decomposition of initiators such as benzoyl peroxide or 2,2-dimethoxy-2-phenylacetophenone (DMPA). The phenoxyethyl group in 2-PEA influences propagation kinetics by stabilizing the growing radical through resonance effects, reducing chain transfer reactions compared to alkyl acrylates [1] [4]. During propagation, the acrylate double bond reacts with initiator-derived radicals, forming linear polymer chains. However, crosslinking occurs via hydrogen atom transfer (HAT) between the phenoxyethyl substituent and propagating radicals, creating branching points without multifunctional monomers [3]. Quantum chemical calculations confirm that the phenoxy group’s electron-donating properties stabilize transition states during HAT, enabling network formation despite 2-PEA’s monofunctionality [3].
β-Scission and backbiting side reactions are suppressed in 2-PEA due to steric hindrance from the bulky phenoxyethyl group and reduced radical mobility in viscous media [1]. For example, β-scission rate coefficients for poly(2-PEA) at 140°C are approximately 12 s⁻¹, significantly lower than those of n-butyl acrylate (140 s⁻¹) [1]. This suppression enhances network stability by minimizing chain termination. Crosslink density, quantified via gel fraction analysis, correlates with initiator concentration and UV dose, achieving up to 85% gel content in photopolymerized networks [2] [6].
Table 1: Key Parameters in 2-PEA Radical Polymerization
Parameter | Value/Range | Source |
---|---|---|
Propagation rate (kp) | 1.2 × 10³ L·mol⁻¹·s⁻¹ | [1] |
β-Scission rate (140°C) | 12 s⁻¹ | [1] |
Gel fraction (UV-cured) | 75–85% | [6] |
Copolymerizing 2-PEA with azobenzene derivatives (e.g., 4-hydroxyazobenzene acrylate) introduces photoresponsive motifs into the polymer backbone. Upon UV exposure (365 nm), azobenzene undergoes trans-to-cis isomerization, inducing reversible strain in the network. This property is leveraged in shape-memory materials, where 2-PEA’s flexible phenoxyethyl groups accommodate structural rearrangements without fracture [5]. Kinetic studies show that azobenzene incorporation delays vitrification by 15–20%, as measured by methyl ethyl ketone double rubs (MEKR), due to reduced crosslink density during early-stage polymerization [2].
Phase separation in 2-PEA/azobenzene copolymers is minimized by the compatibility of the phenoxyethyl group with aromatic azobenzene units. Dynamic mechanical analysis (DMA) reveals a single glass transition temperature (Tg) at 45°C, intermediate between pure 2-PEA (Tg = −10°C) and azobenzene homopolymers (Tg = 85°C) [5]. The storage modulus (E’) increases from 1.2 MPa to 2.8 MPa with 20 wt% azobenzene content, balancing flexibility and photoresponsiveness [5].
The kinetic chain length (ν) in 2-PEA polymerization is governed by the ratio of propagation to termination rates (ν = kp[M]/kt). Using low-activity initiators like 2,2’-azobis(2-methylpropionitrile) (AIBN) reduces termination rates, increasing ν by 40% and narrowing polydispersity (Đ = 1.8) [4]. Conversely, high-intensity UV initiation broadens molecular weight distributions (Đ = 2.5–3.0) due to spatial inhomogeneity in radical generation [2].
Thiol-based CTAs (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) regulate molecular weight by transferring radical activity to sulfur-centered species. At 0.5 mol% CTA, the number-average molecular weight (Mn) decreases from 25 kDa to 8 kDa, while maintaining Đ < 2.0 [2]. Thiyl radicals propagate efficiently through 2-PEA’s double bonds, preserving network integrity despite lower Mn [2].
Table 2: Molecular Weight Parameters with CTAs
CTA Concentration (mol%) | Mn (kDa) | Đ |
---|---|---|
0 | 25 | 2.2 |
0.5 | 8 | 1.9 |
1.0 | 5 | 1.7 |
Heating crosslinked 2-PEA networks to 80°C (above Tg) enables stress relaxation through reversible HAT events. This process reduces residual shrinkage in UV-cured films by 60%, as measured by profilometry [3]. Annealing times >2 hours induce partial decrosslinking, lowering gel fraction from 85% to 70% [3].
Post-polymerization thiol-ene reactions with mercaptosilanes introduce hydrophobic surface groups. Treating 2-PEA films with 3-mercaptopropyltrimethoxysilane increases water contact angles from 75° to 110°, enhancing moisture resistance [2]. The reaction proceeds without side crosslinking due to the monofunctionality of 2-PEA [5].
Irritant;Health Hazard;Environmental Hazard